Product packaging for Diethyl adipate(Cat. No.:CAS No. 68989-28-6)

Diethyl adipate

Cat. No.: B7768860
CAS No.: 68989-28-6
M. Wt: 202.25 g/mol
InChI Key: VIZORQUEIQEFRT-UHFFFAOYSA-N
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Description

Diethyl adipate (CAS 141-28-6) is a diethyl ester of adipic acid that serves as a versatile building block and functional component in scientific research. Its primary application is in polymer science, where it acts as an effective plasticizer to enhance the flexibility, elongation, and workability of polymer-based materials such as vinyl and synthetic textiles . It also functions as a valuable solvent for resins and coatings, and as a key monomer in enzymatic and chemical polycondensation reactions to produce biodegradable aliphatic polyesters like poly(hexylene adipate) . In organic synthesis, this compound is a critical intermediate for consecutive reactions. Research has demonstrated its use in saponification reactions with sodium hydroxide, where techniques like reactive distillation can selectively produce the monoester intermediate, monoethyl adipate, with high conversion rates . Furthermore, its role extends to the fragrance and specialty chemicals industries due to its low volatility and mild odor . With a molecular formula of C 10 H 18 O 4 and a molar mass of 202.25 g/mol, it appears as a colorless to pale yellow liquid . For research purposes only. Not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4 B7768860 Diethyl adipate CAS No. 68989-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl hexanedioate
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InChI

InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3
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InChI Key

VIZORQUEIQEFRT-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CCCCC(=O)OCC
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Molecular Formula

C10H18O4
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DSSTOX Substance ID

DTXSID2021999
Record name Diethyl hexanedioate
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Molecular Weight

202.25 g/mol
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Physical Description

Colorless liquid; [Hawley]
Record name Diethyl adipate
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Boiling Point

245 °C
Record name DIETHYL ADIPATE
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Solubility

Soluble in ethanol and ethyl ether, In water, 4230 mg/l @ 20 °C
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Density

1.0076 @ 20 °C
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Vapor Pressure

0.05 [mmHg], 0.058 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

141-28-6, 68201-71-8, 68989-28-6
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Record name Hexanedioic acid, diethyl-
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Record name Hexanedioic acid, 1,6-diethyl ester
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Melting Point

-19.8 °C
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Synthetic Methodologies and Catalysis in Diethyl Adipate Production

Traditional Esterification Pathways for Diethyl Adipate (B1204190) Synthesis

The conventional method for producing diethyl adipate involves the direct esterification of adipic acid with ethanol (B145695). nbinno.comatamanchemicals.comchemicalbook.com This reaction is typically facilitated by a strong acid catalyst to achieve viable reaction rates.

The fundamental reaction for synthesizing this compound is the Fischer-Speier esterification, where adipic acid, a dicarboxylic acid, reacts with two equivalents of ethanol to form the corresponding diester and water. nbinno.comatamanchemicals.com The process is often carried out by heating the reactants under reflux. wvu.eduwvu.edu To drive the equilibrium towards the product side, azeotropic distillation is frequently employed to remove the water formed during the reaction, often using a solvent like toluene (B28343) or cyclohexane. wvu.eduwvu.edu

While effective in catalyzing the esterification, the use of traditional homogeneous acid catalysts, such as concentrated sulfuric acid, presents several significant drawbacks. researchgate.net These challenges include:

Equipment Corrosion: The highly corrosive nature of strong mineral acids necessitates the use of specialized and expensive corrosion-resistant equipment. researchgate.netresearchgate.net

Environmental Pollution: The disposal of the acidic waste stream poses a considerable environmental burden, contributing to pollution. researchgate.netresearchgate.net

Difficult Separation: Separating the catalyst from the reaction mixture can be complex and energy-intensive, often leading to product contamination and yield loss.

Side Reactions: The strong acidity and high temperatures can promote undesirable side reactions, reducing the selectivity and purity of the final product. aosennewmaterial.com

These issues have spurred research into more environmentally benign and efficient catalytic systems. researchgate.net

Adipic Acid and Ethanol Esterification

Advancements in Catalytic Synthesis of this compound

In response to the limitations of conventional methods, significant research has focused on developing solid acid catalysts. These catalysts offer advantages such as easier separation, reduced corrosion, and potential for reuse, aligning with the principles of green chemistry.

Among the various solid acid catalysts explored, heteropoly acids (HPAs), particularly phosphotungstic acid (HPW), have shown great promise. researchgate.netresearchgate.net When supported on materials like activated carbon (C), these catalysts, denoted as HPW/C, exhibit high catalytic activity and selectivity for the synthesis of this compound. researchgate.netscientific.net The supported structure enhances the catalyst's surface area and stability, making the active sites more accessible. The use of HPW/C catalysts leads to a cleaner process with minimal equipment corrosion and environmental impact compared to sulfuric acid. researchgate.net

The efficacy of HPW/C catalysts is closely linked to their physicochemical properties, which are often characterized using various analytical techniques.

X-ray Diffraction (XRD): XRD analysis is employed to study the crystalline structure of the catalyst. For HPW/C catalysts, XRD patterns help to confirm that the Keggin structure of the phosphotungstic acid is maintained after impregnation onto the carbon support, which is crucial for its catalytic activity. researchgate.netscientific.net

Ammonia Temperature-Programmed Desorption (NH3-TPD): NH3-TPD is a technique used to measure the acidity of the catalyst. researchgate.netscientific.net It provides information on both the total number of acid sites and the distribution of acid strength (weak, medium, and strong). For the esterification of adipic acid, a higher number of acid sites and a balance of acid strengths on the HPW/C catalyst contribute to a better reaction performance. researchgate.netscientific.net

To maximize the yield of this compound using HPW/C catalysts, several reaction parameters must be optimized.

Catalyst Loading: The amount of HPW loaded onto the carbon support is a critical factor. Studies have shown that there is an optimal loading percentage that provides the highest catalytic activity. For instance, a 29% (by weight) HPW loading on carbon has been identified as highly effective, providing a sufficient number of acid centers for the reaction. scientific.net

Reaction Time: The conversion of adipic acid increases with reaction time. Research indicates that the esterification rate increases significantly in the initial hours of the reaction and then plateaus as equilibrium is approached. A reaction time of 5 hours has been shown to achieve a high conversion rate. scientific.net

Molar Ratios: The molar ratio of the reactants also plays a crucial role. An excess of ethanol is typically used to shift the equilibrium towards the formation of the ester. A molar ratio of adipic acid to ethanol of 1:6 has been found to be optimal for achieving a high esterification rate. researchgate.netscientific.net

A study demonstrated that under optimized conditions—using a 29% HPW/C catalyst, a molar ratio of adipic acid:ethanol:toluene of 1:6:1, and a reaction time of 5 hours—an esterification rate of 97.3% can be achieved. researchgate.netscientific.net

Heteropoly Acid Catalysts (e.g., HPW/C) for this compound Production

Environmental Benefits of Heterogeneous Catalysis

Heterogeneous catalysis is pivotal in developing sustainable chemical processes, and its application in this compound synthesis is no exception. the-innovation.orgmdpi.com Unlike homogeneous catalysts, which exist in the same phase as the reactants and are difficult to separate from the product mixture, heterogeneous catalysts are in a different phase, typically a solid catalyst in a liquid reaction mixture. frontiersin.org This fundamental difference provides several significant environmental and economic benefits.

Key environmental advantages include:

Easy Separation and Reusability: The solid nature of heterogeneous catalysts allows for simple separation from the reaction mixture through filtration or centrifugation. frontiersin.org This eliminates the need for complex and energy-intensive separation processes. The recovered catalyst can often be reused multiple times, reducing waste and lowering operational costs. mdpi.com

Reduced Waste and Pollution: Traditional methods using liquid acid catalysts like sulfuric acid often lead to equipment corrosion and the generation of significant acidic waste, causing serious environmental pollution. researchgate.net Heterogeneous catalysts are generally non-corrosive and minimize the formation of secondary pollutants and byproducts, leading to cleaner reaction profiles. the-innovation.org

Increased Selectivity and Efficiency: These catalysts can be designed to have high selectivity for the desired product, which minimizes the formation of unwanted byproducts. mdpi.com This not only simplifies purification but also maximizes the conversion of raw materials into the final product, aligning with the principles of green chemistry. mdpi.com

Milder Reaction Conditions: Many heterogeneous catalytic processes can operate under milder temperatures and pressures compared to conventional methods, contributing to energy efficiency. mdpi.com

Sustainable Feedstocks: The development of advanced heterogeneous catalysts, such as carbon-supported rhenium (Re/C), enables the use of bio-based feedstocks like aldaric acids (derived from sugars) to produce adipic acid and its esters. This creates a sustainable pathway that can compete with and potentially replace the traditional petroleum-based process, which uses corrosive nitric acid and produces NOx emissions.

The adoption of heterogeneous catalysts in the synthesis of adipates represents a significant step towards more environmentally friendly and economically viable chemical manufacturing. mdpi.com

Solid Superacid Catalysts in this compound Synthesis

Solid superacid catalysts have emerged as highly effective alternatives to traditional liquid acids for esterification reactions, including the synthesis of this compound. researchgate.net These materials possess strong acid sites on their surface, which are crucial for catalytic activity. Their solid nature combines high catalytic performance with the environmental benefits of heterogeneous catalysis.

One prominent example is the sulfated zirconia (SO₄²⁻/ZrO₂) solid acid catalyst. A study demonstrated the preparation of a Pt-modified SO₄²⁻/ZrO₂ catalyst using a sol-gel method. This catalyst exhibited significantly enhanced activity and stability in the synthesis of dimethyl adipate, achieving a conversion rate of over 99% and selectivity of over 98%. gychbjb.com

Another important class of solid superacids used for this purpose is heteropoly acids, such as phosphotungstic acid (HPW), often supported on materials like activated carbon (HPW/C). researchgate.net The catalytic performance is influenced by factors like the loading of HPW on the carbon support. Research indicates that a catalyst with 29% (w/w) HPW loading on carbon provides an optimal balance of strong and weak acidity, leading to more active centers for the esterification reaction. Under optimized conditions—using 0.8g of 29% HPW/C catalyst for a reaction of adipic acid and ethanol (1:6 molar ratio) with toluene as a water-entraining agent—an esterification rate of 97.3% was achieved after 5 hours. scientific.net

The use of these solid superacid catalysts effectively addresses the problems of equipment corrosion and environmental pollution associated with liquid acid catalysts like sulfuric acid.

Catalyst TypeSupportActive SpeciesOptimal ConditionsResultReference
Solid SuperacidCarbon (C)Phosphotungstic Acid (HPW)29% HPW loading, 0.8g catalyst, 1:6:1 molar ratio (adipic acid:ethanol:toluene), 5h reaction time97.3% esterification rate scientific.net
Solid SuperacidZirconia (ZrO₂)Sulfated Zirconia (SO₄²⁻) promoted with Platinum (Pt)Not specified>99% conversion, >98% selectivity (for dimethyl adipate) gychbjb.com

Microwave Radiation Assisted Synthesis

Microwave-assisted synthesis is an innovative technology that utilizes microwave energy to heat reaction mixtures, often resulting in dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. bspublications.net This technique is based on the ability of polar molecules and ions in the reaction mixture to absorb microwave energy directly and convert it into heat. researchgate.net This direct and efficient energy transfer can lead to rapid and uniform heating, often resulting in superheating of solvents above their normal boiling points, which accelerates reaction rates. bspublications.net

The application of microwave radiation has been explored for various organic syntheses, including the production of this compound and other esters. researchgate.net The benefits of this approach align well with the principles of green chemistry by improving energy efficiency and reducing the need for solvents. bspublications.netajrconline.org For instance, the Dieckmann condensation of this compound can be carried out using powdered potassium tert-butoxide (tBuOK) under microwave irradiation. ajrconline.org

While specific studies focusing solely on the direct microwave-assisted synthesis of this compound are part of a broader research area, the technology's effectiveness has been demonstrated in related polycondensation reactions. For example, the lipase-catalyzed synthesis of bio-based polyesters from dimethyl adipate and 1,4-butanediol (B3395766) has been investigated under microwave energy (MWe). mdpi.com Although in this specific enzymatic case, no significant difference in monomer conversion was observed between MWe and conventional heating, the field of microwave-assisted organic synthesis continues to show great promise for accelerating chemical reactions. bspublications.netmdpi.com The rapid heating and potential for solvent-free conditions make it an attractive method for efficient chemical production. bspublications.net

Ammonium (B1175870) Ferric Sulfate (B86663) as a Catalyst

Ammonium ferric sulfate (NH₄Fe(SO₄)₂)·12H₂O has been identified as an effective catalyst for the synthesis of this compound. researchgate.netsioc-journal.cn Research has shown it to be a mild, convenient, and efficient catalyst that facilitates the esterification of adipic acid with ethanol, leading to high product yields. researchgate.netsioc-journal.cn

The use of ammonium ferric sulfate is part of a broader effort to replace traditional corrosive and polluting catalysts with more environmentally benign alternatives. researchgate.net Its key advantages are its ease of use and its ability to drive the reaction towards completion effectively. As a readily available and stable crystalline solid, it is simpler to handle than many liquid acid catalysts. Studies referencing its use highlight its capacity to produce this compound in high yields, making it a viable option for laboratory and potentially industrial-scale synthesis. researchgate.netsioc-journal.cn

Lipase-Catalyzed Esterification for Adipate Synthesis

Enzymatic synthesis represents a green and highly selective alternative to conventional chemical methods for producing adipate esters. tandfonline.com Lipases, in particular, have been widely used as biocatalysts for esterification reactions due to their ability to function under mild conditions, their high substrate specificity, and their environmental friendliness. tandfonline.comdss.go.th

Immobilized Candida antarctica lipase (B570770) B (often known by the commercial name Novozym 435) is a frequently studied and highly effective biocatalyst for the esterification of adipic acid with various alcohols to produce the corresponding adipate esters. upm.edu.myscilit.com The immobilization of the enzyme on a solid support, such as an acrylic resin, enhances its stability and allows for easy separation from the reaction medium and subsequent reuse, which is crucial for process economics. upm.edu.my

Studies have demonstrated that the chain length and structure of the alcohol substrate are determining factors that affect the optimal reaction conditions and the efficiency of the enzymatic synthesis. upm.edu.myscilit.com For instance, the synthesis of adipate esters has been successfully performed with a range of alcohols, from short-chain ones like methanol (B129727) to long-chain ones like octadecanol. scilit.com High esterification yields, often exceeding 96-97%, have been achieved under optimized conditions. upm.edu.myscilit.com The enzymatic approach can be conducted in the presence of an organic solvent or in a solvent-free system, the latter being more environmentally desirable and offering higher volumetric productivity. upm.edu.myoup.com

To maximize the efficiency of lipase-catalyzed adipate synthesis, a statistical technique known as Response Surface Methodology (RSM) is frequently employed. tandfonline.comupm.edu.my RSM is a powerful tool for optimizing complex processes by evaluating the interactive effects of multiple reaction parameters on the final product yield. upm.edu.myoup.com It allows researchers to identify the optimal set of conditions with a limited number of experiments. researchgate.net

For the synthesis of adipate esters, RSM is typically used to optimize four key variables:

Temperature

Reaction time

Enzyme amount (catalyst loading)

Substrate molar ratio (alcohol to adipic acid)

Using a central composite rotatable design (CCRD), researchers can develop a mathematical model that predicts the esterification yield as a function of these variables. upm.edu.my For example, in the synthesis of dimethyl adipate using immobilized Candida antarctica lipase B, RSM predicted a maximum conversion yield of 97.6% under the optimal conditions of 58.5°C, 54.0 mg of enzyme, a reaction time of 358.0 minutes, and a methanol to adipic acid molar ratio of 12:1. nih.govsigmaaldrich.com Similarly, for dilauryl adipate, optimal conditions were found to be a 5.7:1 substrate molar ratio, 0.18 g of enzyme, a temperature of 53.1°C, and a time of 282.2 minutes, resulting in a 96.0% yield. upm.edu.my

The strong correlation between the predicted values from the RSM models and the actual experimental results validates this methodology as an effective approach to optimize the enzymatic synthesis of various adipate esters, facilitating the scaling up of the process. oup.comupm.edu.my

Adipate EsterOptimized ParametersPredicted Yield (%)Actual Yield (%)Reference
Dimethyl Adipate58.5°C, 358.0 min, 54.0 mg enzyme, 12:1 molar ratio (methanol:acid)97.6High correlation with experimental nih.govsigmaaldrich.com
Dilauryl Adipate53.1°C, 282.2 min, 0.18 g enzyme, 5.7:1 molar ratio (alcohol:acid)96.096.0 upm.edu.my
Dioleyl Adipate60°C, 438 min, 2.5% w/w enzyme, 500 rpm agitation (solvent-free)96.095.5 oup.com

Understanding the kinetics of lipase-catalyzed esterification is essential for reactor design and process optimization. The most widely accepted kinetic model for this type of reaction is the Ping-Pong Bi-Bi mechanism . biointerfaceresearch.com This mechanism describes a two-substrate, two-product reaction where the first substrate binds to the enzyme, a product is released, and the enzyme is modified before the second substrate binds and the final product is released, regenerating the original enzyme form. mdpi.com

In the context of adipate synthesis, the reaction proceeds as follows:

Adipic acid (the first substrate) binds to the lipase.

An acyl-enzyme intermediate is formed, and a molecule of water (the first product) is released.

The alcohol (e.g., ethanol, the second substrate) then binds to the acyl-enzyme complex.

The final product, the adipate ester, is formed and released, along with the regeneration of the free enzyme.

By determining the kinetic parameters of the model, such as the Michaelis-Menten constants (Km) and inhibition constants (Ki), researchers can simulate the reaction and accurately predict initial reaction rates, which aligns well with experimental data. nih.gov These kinetic models are invaluable for gaining a deeper understanding of the enzymatic process and for the rational design of industrial bioreactors. um.es

Response Surface Methodology for Process Optimization

Continuous Flow Process Development for this compound Synthesis

The evolution from traditional batch processing to continuous flow manufacturing represents a significant advancement in the synthesis of commodity chemicals like this compound. This modern approach offers enhanced safety, improved heat and mass transfer, greater consistency in product quality, and the potential for process intensification. While specific, detailed research publications focusing exclusively on the continuous flow synthesis of this compound from adipic acid and ethanol are not abundantly available in the public domain, the principles and advantages of this methodology can be thoroughly understood by examining the development of continuous processes for the structurally similar dimethyl adipate.

Continuous flow systems for the esterification of dicarboxylic acids, such as adipic acid, typically utilize specialized reactor designs to maximize efficiency. Common configurations include tubular reactors and catalytic distillation columns. In a typical setup, a pre-esterification step might occur in a tubular reactor where adipic acid and ethanol are heated under pressure. google.com This initial reaction mixture is then fed into a catalytic rectifying tower. In this tower, the esterification reaction continues in the presence of a solid catalyst, while the water formed as a byproduct is continuously removed by distillation, thereby shifting the reaction equilibrium towards the formation of the diester and achieving high conversion rates. google.comgoogle.com

The choice of catalyst is pivotal in designing an effective continuous flow process. While homogeneous catalysts like sulfuric acid can be used, solid acid catalysts are generally preferred as they are more easily retained within the reactor, simplifying the purification of the product and allowing for catalyst reuse over extended periods. google.com Examples of solid catalysts suitable for this type of esterification include ion-exchange resins and zeolites. For instance, a process for synthesizing this compound has been reported using a zeolite catalyst in conjunction with a tower reactor system, which resulted in a high product yield. chemicalbook.com

The optimization of a continuous flow process hinges on the precise control of several key operational parameters. These include the reaction temperature, system pressure, and the residence time of the reactants in the reactor. For the continuous production of dimethyl adipate, which serves as a valuable analogue, the initial pre-esterification in a tubular reactor is often conducted at temperatures ranging from 90°C to 180°C and pressures between 0.05 and 3 MPa. google.comgoogle.com The residence time in this stage can vary from 0.2 to 6 hours. google.comgoogle.com The subsequent catalytic distillation is typically carried out at temperatures of 70°C to 150°C. google.com It is reasonable to expect that a continuous process for this compound would operate under a similar range of conditions, although specific adjustments would be necessary to accommodate the differences in the physical properties of ethanol versus methanol.

The following interactive data table summarizes the key parameters and expected performance indicators for a continuous flow process for this compound synthesis, based on data from analogous dimethyl adipate processes.

Interactive Data Table: Key Parameters in Continuous this compound Synthesis

Parameter Typical Range Significance
Reactor Configuration Tubular Reactor followed by Catalytic Distillation Tower This setup allows for a high degree of conversion by continuously removing the water byproduct, which drives the reaction equilibrium forward. google.comgoogle.com
Catalyst Solid Acid (e.g., Ion-Exchange Resin, Zeolite) Facilitates simplified product purification and enables catalyst recycling, making the process more economical and environmentally friendly. google.comchemicalbook.com
Operating Temperature 90 - 180 °C Optimizing temperature is crucial; higher temperatures increase the reaction rate but must be controlled to prevent side reactions and degradation. google.com
Operating Pressure 0.05 - 3 MPa Pressure control is essential for maintaining the reactants in the desired phase and influencing the separation of byproducts. google.com
Residence Time 0.2 - 6 hours The duration the reactants spend in the reactor determines the extent of conversion. This parameter is optimized to maximize throughput without sacrificing yield. google.comgoogle.com
Adipic Acid Conversion > 97% High conversion rates are achievable in continuous systems due to the efficient removal of water, leading to minimal unreacted starting material. google.com

| This compound Yield | > 95% | A high yield indicates the selectivity of the process, with minimal formation of undesired byproducts. chemicalbook.com |

The development and implementation of a continuous flow process for this compound production would necessitate rigorous experimental optimization of these variables to achieve maximum efficiency and product purity. Ongoing research in this field would likely focus on developing more robust and active heterogeneous catalysts, as well as innovative reactor designs for further process intensification.

Diethyl Adipate in Polymer Science and Material Applications

Diethyl Adipate (B1204190) as a Monomer in Polymer Synthesis

The use of diethyl adipate as a monomer in polymer synthesis is a significant area of research, especially in the development of sustainable and biodegradable polyesters.

Enzymatic catalysis, particularly using lipases, has emerged as a green alternative to traditional metal-based catalysts for polyester (B1180765) synthesis. mdpi.com These biocatalysts offer high selectivity and operate under mild conditions. researchgate.netresearchgate.net Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435 (N435), is a widely used and effective biocatalyst for the polycondensation of this compound with various diols. mdpi.comchemrxiv.org The enzymatic reaction mechanism typically involves a two-step process: an initial transesterification to form oligomers, followed by a polycondensation step to elongate the polymer chains. mdpi.comresearchgate.net

The synthesis of poly(hexylene adipate) is achieved through the enzymatic polycondensation of this compound and 1,6-hexanediol (B165255), catalyzed by Novozym 435. mdpi.comresearchgate.net This reaction can be performed in either a solvent or a solvent-free (bulk) system. mdpi.com The process involves reacting equimolar amounts of the two monomers in the presence of the enzyme. mdpi.com The resulting polyester, poly(hexylene adipate), is an aliphatic polyester with potential applications as a biobased alternative to conventional polymers. mdpi.com

This compound is also a crucial monomer in the synthesis of co-polyesters, such as poly(butylene adipate)-co-(dilinoleic adipate) (PBA-DLA). acs.orgnih.govchemrxiv.org This co-polyester is synthesized via a two-stage polycondensation method using Candida antarctica lipase B (CAL-B) as a biocatalyst. acs.orgnih.gov The other monomers involved in this reaction are 1,4-butanediol (B3395766) and dilinoleic diol. chemrxiv.orgacs.org The resulting PBA-DLA is a new aliphatic biopolyester with potential applications in creating biocompatible materials. vot.pl The synthesis has been successfully conducted in both diphenyl ether and bulk conditions. acs.orgnih.govnih.gov

The molecular weight (Mn) and yield of polyesters synthesized from this compound are significantly influenced by various reaction parameters. mdpi.comnih.gov In the synthesis of poly(hexylene adipate), a statistical approach known as response surface methodology has been used to study the effects of time, temperature, enzyme loading, and vacuum. mdpi.comnih.gov

Key findings from these studies include:

Vacuum: The application of a vacuum is a critical factor for increasing the molecular weight of the polymer, particularly in solution polymerization. mdpi.comnih.gov

Enzyme Loading: In bulk polymerization, the amount of enzyme catalyst is the most influential parameter affecting the molecular weight. mdpi.comnih.gov

Time and Temperature: An initial oligomerization step of two hours at 100°C under atmospheric pressure is sufficient for adequate oligomer growth. mdpi.comnih.gov Longer reaction times, up to 48 hours, can lead to higher molecular weights, with number-average molecular weights (Mn) reaching up to 18,500 g·mol⁻¹. mdpi.comnih.gov After 24 hours, Mn values typically range from 5,000 to 12,000 g·mol⁻¹. mdpi.comnih.gov

Table 1: Influence of Reaction Parameters on Poly(hexylene adipate) Synthesis

The choice between using a solvent (solution polymerization) or a solvent-free (bulk) method is a critical consideration in the enzymatic synthesis of polyesters from this compound. mdpi.comacs.org Both methods have been successfully applied to produce polymers like poly(hexylene adipate) and PBA-DLA. researchgate.netacs.org

Solution Polymerization: Diphenyl ether is a commonly used solvent that often yields materials with higher molecular weights. mdpi.comresearchgate.netacs.org This is attributed to better mass transfer and the ability to effectively remove by-products. mdpi.com However, the use of solvents raises environmental concerns and adds complexity to the purification process. researchgate.netchemrxiv.org

Bulk Polymerization: This solvent-free approach is considered more sustainable and environmentally friendly. researchgate.netacs.orgrsc.org It results in a lower E-factor (a measure of waste generated per unit of product), indicating less material and energy consumption. acs.orgchemrxiv.org For instance, the E-factor for the bulk synthesis of PBA-DLA was found to be approximately three times lower than the solvent-based process. acs.org However, challenges in bulk polymerization can include lower heat and mass transfer, which may limit the final molecular weight compared to solution methods. mdpi.comresearchgate.net Despite this, bulk polymerization is often favored for industrial applications due to its solvent-free nature. rsc.org

Table 2: Comparison of Solvent and Bulk Polymerization of this compound-based Polyesters

A key advantage of using immobilized enzymes like Novozym 435 is their potential for recycling and reuse over multiple reaction cycles, which is crucial for cost-effective and sustainable large-scale production. chemrxiv.orgrsc.org Studies on the polycondensation of this compound and 1,6-hexanediol have shown that the recyclability of the biocatalyst depends on the reaction medium. mdpi.comresearchgate.net

In bulk conditions, Novozym 435 demonstrated excellent reusability, maintaining a constant polyester molecular weight over three consecutive cycles. mdpi.comnih.gov In contrast, when the reaction was conducted in diphenyl ether, a 17% decrease in the catalyst's activity was observed after the first cycle. mdpi.comnih.gov This suggests that bulk polymerization offers a more efficient process for catalyst recycling in this specific system. mdpi.comresearchgate.net The ability to easily recover the biocatalyst, for example through filtration, is a significant benefit of this enzymatic approach. rsc.orgunits.it

Solvent vs. Bulk Polymerization Methodologies

Synthesis of Oligoadipamide with this compound

This compound serves as a key monomer in the synthesis of oligoadipamides. These oligomers can be further functionalized, for instance, by grafting them with perfluoropolyether blocks. This modification results in a material that can be applied as a protective coating for various substrates, including stone. sigmaaldrich.comscientificlabs.ie The synthesis process typically involves the polycondensation of this compound with a diamine.

In a related enzymatic polycondensation study, this compound was reacted with 1,6-hexanediol using an immobilized lipase B from Candida antarctica (N435) as a catalyst. mdpi.com This reaction, producing poly(hexylene adipate), was investigated under both bulk and solution (using diphenyl ether) conditions to optimize parameters like temperature, enzyme loading, and vacuum. mdpi.comresearchgate.net

Table 1: Parameters for Enzymatic Polycondensation of this compound and 1,6-Hexanediol

Parameter Range Investigated Optimal Condition/Observation
Temperature Varied A temperature of 100°C was used in the polycondensation step. mdpi.com
Enzyme Loading (% w/w) 1% - 10% The amount of N435 was varied relative to the total weight of the monomers. mdpi.com
Reaction Time 2-hour oligomerization followed by a 24-hour polycondensation This two-step process was found to be effective. mdpi.com

| Pressure | 10 mbar vacuum | Applied during the polycondensation step to remove byproducts. mdpi.com |

This table summarizes the experimental parameters investigated in the enzymatic synthesis of poly(hexylene adipate).

A similar enzymatic approach was used for the synthesis of poly(butylene adipate)-co-(dilinoleic adipate) (PBA-DLA) copolymers. acs.org In this process, this compound was reacted with 1,4-butanediol and dimer linoleic diol in the presence of a biocatalyst. acs.org

This compound in Protective Coating Applications

This compound is utilized in the formulation of protective coatings, primarily through its role in synthesizing oligoadipamides. chemicalbook.comottokemi.com These oligoadipamides can be layered with perfluoropolyether networks to create robust and durable protective films. nbinno.comsigmaaldrich.comscientificlabs.ie Such coatings are valued for their potential to shield materials from environmental degradation. The flexibility and compatibility of this compound also make it a suitable plasticizer and solvent in various coating formulations, contributing to improved application properties and film formation. chemimpex.com

This compound in Membrane Development (e.g., Ethylene (B1197577) Chlorotrifluoroethylene (B8367) Copolymer)

This compound plays a crucial role as a plasticizer and a non-toxic solvent in the development of membranes, particularly those based on ethylene chlorotrifluoroethylene (ECTFE) copolymers. chemicalbook.comsigmaaldrich.comchemicalbook.in These membranes are fabricated for specific separation processes, such as pervaporation and organic solvent filtration. researchgate.net

In the development of ECTFE membranes, this compound is used as a diluent in the thermally induced phase separation (TIPS) process. researchgate.net This method allows for the creation of membranes with controlled porosity and structure. Research has been conducted on a low melting point grade of ECTFE, where this compound was selected as a green and non-toxic solvent to prepare both dense and porous flat sheet membranes. researchgate.net

The resulting ECTFE membranes exhibit significant resistance to a wide range of aggressive organic solvents, including polar protic, polar aprotic, and non-polar solvents. researchgate.net This makes them promising candidates for applications in organic solvent nanofiltration and ultrafiltration. researchgate.net The use of this compound as a plasticizer enhances the flexibility of the membranes, which is crucial for their long-term performance and durability. nbinno.com

Table 2: Compounds Mentioned in the Article

Compound Name
1,4-Butanediol
1,6-Hexanediol
Candida antarctica Lipase B
This compound
Dimer Linoleic Diol
Diphenyl Ether
Ethylene Chlorotrifluoroethylene
Oligoadipamide
Perfluoropolyether
Poly(butylene adipate)-co-(dilinoleic adipate)

Environmental Fate and Degradation of Diethyl Adipate

Biodegradation Studies of Diethyl Adipate (B1204190) in Aquatic Environments

Biodegradation is a crucial process in determining the persistence of diethyl adipate in aquatic ecosystems. Studies have shown that it is susceptible to microbial degradation.

Activated sludge, a complex microbial community used in wastewater treatment, has been shown to effectively degrade adipic acid esters. Research indicates that when exposed to acclimated activated sludge microorganisms, diesters like this compound undergo rapid primary biodegradation. nih.gov While specific studies on this compound are part of a broader investigation into adipic acid esters, the results for structurally similar compounds suggest a high potential for breakdown in wastewater treatment facilities. nih.gov For instance, studies on other adipate esters have demonstrated essentially complete biodegradation to carbon dioxide and water over a 35-day period in the presence of acclimated activated sludge. nih.govnih.gov This suggests that this compound is unlikely to persist in environments with robust microbial populations. nih.gov

A key step in the biodegradation of this compound is its hydrolysis to form adipic acid. nih.gov This conversion can be facilitated by enzymes present in microorganisms. For example, one study demonstrated the degradation of this compound to adipic acid using an activated sludge inoculum. nih.gov This initial breakdown into adipic acid is a critical step, as adipic acid itself is a readily biodegradable substance. The enzymatic hydrolysis of the ester bonds breaks down the compound into its constituent acid and alcohol, which can then be further metabolized by microorganisms. europa.eu

The potential for this compound to persist and accumulate in aquatic organisms is considered low. nih.gov An estimated bioconcentration factor (BCF) of 6 suggests a low likelihood of bioaccumulation in aquatic life. nih.gov This low potential is attributed to its relatively good water solubility and its susceptibility to rapid biodegradation and metabolism through enzymatic hydrolysis. nih.goveuropa.eu The breakdown of this compound into adipic acid and ethanol (B145695), which are then further metabolized, prevents significant buildup in the tissues of aquatic organisms. europa.eu

Conversion to Adipic Acid

Hydrolysis of this compound in Water

Hydrolysis is a chemical process where a molecule is broken down by reacting with water. For this compound, this process is pH-dependent and can be an important environmental fate process. nih.gov The rate of hydrolysis increases in more alkaline conditions. Estimated hydrolysis half-lives for this compound are approximately 1.7 years at a neutral pH of 7 and significantly shorter, around 64 days, at a pH of 8. nih.gov This indicates that in slightly alkaline waters, chemical hydrolysis can contribute to its degradation, although it is a slower process compared to biodegradation under optimal conditions. Some sources suggest that its chemical structure contributes to a resistance to hydrolysis under certain conditions, though it can undergo transesterification. cymitquimica.com

Atmospheric Degradation Pathways

Once released into the atmosphere, this compound is expected to exist primarily as a vapor. nih.gov Its degradation in the air is mainly driven by reactions with photochemically-produced hydroxyl radicals (•OH). nih.gov

The primary atmospheric degradation pathway for vapor-phase this compound is its reaction with hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is about 2 days, based on an estimated rate constant of 7.8 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This relatively short half-life suggests that this compound will not persist for long periods in the atmosphere and will be removed reasonably quickly through this oxidative process.

Sorption to Particles and Deposition

In the atmosphere, adipate esters like this compound are generally removed quickly. This removal occurs through two primary mechanisms: sorption to particles followed by deposition, or atmospheric degradation. Consequently, these compounds have a limited capacity for long-range atmospheric transport, meaning that local sources are the predominant contributors to their environmental release. diva-portal.org

In aquatic environments, the behavior of related adipates, such as di(2-ethylhexyl) adipate (DEHA), provides insight into the likely fate of this compound. DEHA tends to sorb to particles and subsequently settle into the sediment. cpsc.gov This process limits its transport via water. cpsc.gov Similarly, diethyl phthalate (B1215562), a compound with some structural similarities, has been observed to adsorb to suspended particles in marine waters, with maximum adsorption occurring on particles ranging from 353 to 698 micrometers in size. who.int

Soil Mobility and Sorption Characteristics

The mobility of a chemical in soil is largely dictated by sorption processes, which are influenced by the chemical's properties and the soil's composition. carnegiescience.edu Key soil characteristics affecting sorption include organic carbon content, clay mineral content, and amorphous oxides. carnegiescience.edu Generally, increased organic matter and clay content lead to greater adsorption and reduced mobility. carnegiescience.edu

For this compound, the soil adsorption coefficient (Koc) is a key indicator of its mobility. An estimated Koc of 45 suggests that this compound is expected to have very high mobility in soil. nih.gov This is in contrast to other adipates like DEHA, which has a much higher estimated Koc of 49,000, indicating it is expected to be immobile in soil. nih.govca.gov The significant difference is likely due to this compound's higher water solubility. nih.gov Another adipate, dimethyl adipate, has an even lower estimated Koc of 10.9 to 11, also suggesting very high mobility. nih.govapolloscientific.co.uk

The following table summarizes the soil sorption characteristics of this compound and related compounds:

CompoundEstimated KocExpected Soil MobilityReference
This compound45Very High nih.gov
Dimethyl Adipate10.9 - 11Very High nih.govapolloscientific.co.uk
Di(2-ethylhexyl) adipate (DEHA)15,000 - 49,000Immobile nih.govca.gov

Table 1: Soil Sorption Characteristics of Adipates

Environmental Monitoring and Occurrence

The presence of adipates in various environmental compartments is a subject of ongoing research. Monitoring studies help to understand the distribution and concentration of these compounds in the environment.

While comprehensive data specifically for this compound in surface waters is limited, studies on related adipates and similar compounds provide valuable context. For instance, di(2-ethylhexyl) adipate (DEHA) has been detected infrequently in fresh water, typically at concentrations below 1 µg/L. nih.gov In one survey of 82 samples from natural surface waters in the United States, 7% contained DEHA at levels from 0.25 to 1.0 µg/L. nih.gov

A Swedish screening program did not detect this compound in any of the analyzed surface water samples, although other adipates like DEHA were found in one untreated landfill leachate sample. diva-portal.org The general occurrence of DEHA in fish and sediments, however, suggests its presence in the aquatic environment, even if it is not always detected in the water column itself. diva-portal.org In a study of various environmental water samples, bis(2-ethylhexyl) adipate was detected in 20 out of 31 samples. researchgate.net

Sediments often act as a sink for less soluble organic compounds. sci-hub.se A Swedish environmental screening study detected di-iso-butyl adipate and di-decyl adipate in a few sediment and sludge samples. diva-portal.org Di(2-ethylhexyl) adipate (DEHA) was also found in sediment and fish. diva-portal.org The presence of these compounds in sediments reflects their tendency to partition from the water column. cpsc.gov

In biota, the potential for bioaccumulation is a key concern. For this compound, an estimated bioconcentration factor (BCF) of 6 suggests a low potential for accumulation in aquatic organisms. nih.gov This is consistent with findings for DEHA, which, despite having a higher log Kow (octanol-water partition coefficient), has a measured BCF of 27 in bluegill sunfish, also indicating low bioaccumulation potential. cpsc.govca.gov Studies on fish from various locations have detected DEHA, indicating its uptake by aquatic life. diva-portal.org

The table below presents data on the occurrence of related adipates in environmental samples from a Swedish study.

CompoundMatrixConcentration RangeNotesReference
Di(2-ethylhexyl) adipate (DEHA)Sludge-Detected diva-portal.org
Di(2-ethylhexyl) adipate (DEHA)Sediment-Detected diva-portal.org
Di(2-ethylhexyl) adipate (DEHA)Fish-Detected, up to 3 times background levels near a point source diva-portal.org
Di-iso-butyl adipateSludge-Detected in 2 regional samples diva-portal.org
Di-decyl adipateSludge-Detected in 4 regional samples diva-portal.org
Di-decyl adipateSediment-Detected in 1 regional sample diva-portal.org

Table 2: Detection of Adipates in Environmental Samples from a Swedish Screening Program

Toxicological and Ecotoxicological Research on Diethyl Adipate

Mammalian Toxicity Studies

Mammalian toxicity studies on diethyl adipate (B1204190) have primarily involved oral administration to rodent models to assess its systemic, hepatic, developmental, and reproductive effects.

Oral Toxicity Assessments

Oral toxicity studies are crucial for understanding the potential health effects of diethyl adipate following ingestion. These assessments have investigated a range of toxicological endpoints.

Repeated-dose oral studies in rats and mice have shown that this compound can lead to reduced body weight gain at certain concentrations. oecd.org In 90-day feeding studies, reduced body weight gains were observed in rats at levels of approximately 400 mg/kg and higher, and in mice at approximately 600 mg/kg and higher. oecd.org A 28-day study in rats identified increased relative liver weights at 1000 mg/kg-day and increased relative kidney weights at the high dose in both sexes, and in males at the mid-dose. cpsc.gov In a two-year feeding study, decreased body weight gain was noted in both rats and mice at the two highest doses tested. epa.gov

Table 1: Systemic Toxicity Endpoints of this compound in Rodents

Species Study Duration Effect NOAEL (mg/kg/day) LOAEL (mg/kg/day) Reference
Rat 90 days Reduced body weight gain 189 ~400 oecd.org
Mouse 90 days Reduced body weight gain 451 ~600 oecd.org
Rat (male) 28 days Increased relative kidney weight 40 200 cpsc.govresearchgate.net
Rat (female) 28 days Increased relative kidney weight 200 1000 cpsc.govcpsc.gov
Rat 28 days Increased relative liver weight 200 1000 cpsc.govresearchgate.net
Rat 2 years Decreased body weight gain - 700 (approx.) epa.gov
Mouse 2 years Decreased body weight gain 2040 (males) 2040 (females) cpsc.govcpsc.gov

Studies have shown that this compound can influence hepatic lipid metabolism. In rats fed a diet containing 2% this compound for seven days, there was an increase in hepatic fatty acid-binding protein and microsomal stearoyl-CoA desaturation activity. nih.goviarc.fr After 14 days, increased levels of hepatic phospholipids (B1166683) and a decreased phosphatidylcholine:phosphatidylethanolamine ratio were observed. nih.goviarc.fr Feeding rats a diet with 1% this compound for two and four weeks resulted in significantly decreased plasma cholesterol levels. nih.gov Hepatic cholesterol synthesis was also found to be diminished. nih.govnih.gov Furthermore, in vitro studies using human liver microsomes identified adipic acid as the major metabolite, along with mono-2-ethylhexyl adipate (MEHA). cpsc.gov

Developmental toxicity studies in rats have been conducted to evaluate the effects of this compound on gestation and offspring. In one study, pregnant rats fed diets containing this compound showed slight reductions in maternal body weight gain and food consumption at the highest dose. epa.gov This high dose also resulted in reduced ossification and kinked or dilated ureters in the fetuses. epa.gov However, a one-generation reproductive study in rats found no effects on male or female fertility. epa.gov At the highest dose, there was a reduction in the body weight gain of the dams during gestation, an increase in liver weight in both male and female parents, and reductions in offspring weight gain, total litter weight, and litter size. epa.gov Another study reported that DEHA induced a prolonged gestation period and a dose-related increase in postnatal death at higher concentrations, as well as a permanent decrease in offspring body weight. researchgate.net

Based on the available toxicological data, No-Observed-Adverse-Effect Levels (NOAELs) have been established for various endpoints. For developmental toxicity in rats, a NOAEL was determined to be 170 mg/kg/day based on slight fetotoxicity observed at higher doses. oecd.org In a 28-day oral toxicity study in rats, a NOAEL of 40 mg/kg bw/day was identified based on increased kidney and liver weights at higher doses. researchgate.net For reproductive toxicity, a NOAEL of 1080 mg/kg bw/day was identified for the fertility endpoint in rats. researchgate.net

Table 2: No-Observed-Adverse-Effect Levels (NOAELs) for this compound

Study Type Species Endpoint NOAEL (mg/kg/day) Reference
Developmental Toxicity Rat Fetotoxicity (reduced ossification) 170 oecd.org
28-day Oral Toxicity Rat Increased kidney and liver weights 40 researchgate.net
Reproductive Toxicity Rat Fertility 1080 researchgate.net
91-day Feeding Study Rat Reduced body weight gain 189 oecd.org
91-day Feeding Study Mouse Reduced body weight gain 451 oecd.org
2-year Feeding Study Rat (male) Decreased body weight 948 cpsc.gov
2-year Feeding Study Rat (female) Decreased body weight 1104 cpsc.gov
Developmental and Reproductive Toxicity

Genotoxicity Research (In Vitro and In Vivo)

The genotoxic potential of this compound has been investigated in a variety of in vitro and in vivo assays. In vitro, this compound did not induce gene mutations in Salmonella typhimurium strains or in mouse lymphoma L5178Y cells. cpsc.gov It was also negative in an unscheduled DNA synthesis assay in rat hepatocytes. epa.gov In vivo studies have also largely shown a lack of genotoxicity. oecd.org For instance, two mouse micronucleus assays were negative. oecd.org However, one report indicated a weak dominant lethal effect in male mice. nih.gov Urine from rats treated with this compound was not mutagenic to Salmonella typhimurium. nih.gov

Peroxisome Proliferation Studies

Research into the effects of adipate esters has often included the study of peroxisome proliferation, a process involving the increase in the number and size of peroxisomes in cells, particularly in the liver. This effect is a known response in rodents to certain chemicals, including plasticizers. cpsc.gov

Studies on Di(2-ethylhexyl) adipate (DEHA), a related adipate ester, have shown that it induces peroxisome proliferation in the livers of rats and mice. cpsc.gov These effects in rodents include liver enlargement, an increase in the number of peroxisomes, and the induction of enzymes associated with fatty acid oxidation. cpsc.gov However, it is noted that peroxisome proliferation is considered a rodent-specific effect with questionable relevance to human health. cpsc.gov For instance, the peroxisome proliferation observed in rodents treated with DEHA was not found in studies involving marmosets. epdf.pub

While the broader class of adipates has been studied for this endpoint, specific and detailed research focusing solely on this compound's potential to cause peroxisome proliferation is not extensively detailed in publicly available literature. A 2010 expert panel review of dicarboxylic acids and their esters, which included this compound, noted that the section on peroxisome proliferation was condensed, though the topic was considered as part of the safety assessment. cir-safety.org A study by Singh et al. in 1975 investigated the dominant lethal mutations and antifertility effects of both di-2-ethylhexyl adipate and this compound in male mice, though its primary focus was not on peroxisome proliferation. cpsc.gov

Dermal Toxicity and Irritation Studies

The potential for this compound to cause dermal toxicity and irritation has been evaluated in animal studies. Research indicates a low potential for skin irritation. In one study involving rabbits, this compound was assigned a primary irritation index of 0 on a scale where 8 is the maximum, indicating no significant irritation. epdf.pub Another study reported that a 10 mg application of this compound to rabbit skin over a 24-hour period resulted in only mild irritation. epdf.pub

Further investigations presented to a Cosmetic Ingredient Review (CIR) Expert Panel included a study on Japanese White rabbits. cir-safety.org In this research, high concentrations of this compound (100%) were reported to cause some allergic reactions. cir-safety.org

Table 1: Dermal Irritation Findings for this compound in Rabbit Studies

Test TypeObservationFindingSource(s)
Primary Irritation IndexErythema and edema gradesScore of 0 (out of 8) epdf.pub
24-hour Patch Test10 mg applicationMild irritation epdf.pub
Dermal Application100% concentrationSome allergic reactions cir-safety.org

Ecotoxicological Assessments

Toxicity to Aquatic Organisms (e.g., Fish, Daphnids)

The ecotoxicity of this compound has been assessed by examining its effects on various aquatic organisms. Data is available for invertebrates such as the water flea (Daphnia magna), which is a standard model organism for aquatic toxicity testing. For Daphnia magna, the 48-hour EC50 (the concentration that causes an effect, in this case, immobilization, in 50% of the test population) was determined to be 6 mg/L. epdf.pub

Additional studies have reported the effects on other aquatic microorganisms. The 30-minute EC50 for the bioluminescent bacterium Photobacterium phosphoreum was found to be 4 ppm in a Microtox test. epdf.pub For the freshwater alga Hamatococcus pluvialis, the EC10 (the concentration causing a 10% effect) was 65 mg/L. epdf.pub While literature indicates that LC50 (lethal concentration for 50% of the population) values for fish species have been determined, specific values for this compound were not available in the reviewed sources. epdf.pub

Table 2: Aquatic Ecotoxicity Data for this compound

OrganismTest DurationEndpointValueSource(s)
Daphnia magna (water flea)48 hoursEC506 mg/L epdf.pub
Photobacterium phosphoreum (bacterium)30 minutesEC504 ppm epdf.pub
Hamatococcus pluvialis (alga)Not SpecifiedEC1065 mg/L epdf.pub

Terrestrial Organism Toxicity (e.g., Earthworms)

The assessment of potential environmental risk for chemicals often includes evaluating their toxicity to soil-dwelling organisms like earthworms (Eisenia fetida). However, based on the conducted search of available scientific literature, specific research studies and toxicity data, such as LC50 values, concerning the effects of this compound on terrestrial organisms like earthworms were not found.

Analytical Methodologies for Diethyl Adipate Quantification

Gas Chromatography-Mass Spectrometry (GC/MS) for Detection and Quantification

Gas chromatography-mass spectrometry (GC/MS) stands as a primary and powerful technique for the detection and quantification of diethyl adipate (B1204190). scielo.org.mxnih.govnih.govjst.go.jp This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In GC, the sample is vaporized and passed through a long column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As the separated components, including diethyl adipate, exit the column, they enter the mass spectrometer. The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. scispace.comnist.gov This allows for both the identification and precise quantification of this compound, even in complex mixtures. scielo.org.mxscielo.org.mx

For instance, GC-MS has been successfully used to determine the presence of this compound in various food products and packaging materials. jst.go.jpsemanticscholar.org The technique is also invaluable for analyzing environmental samples and biological matrices like human milk and serum to assess exposure levels. nih.govnih.gov The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, particularly in complex matrices like maize tortillas, by utilizing multiple reaction monitoring (MRM) to filter out interfering substances. scielo.org.mxscielo.org.mx

Effective sample preparation is a critical prerequisite for accurate GC/MS analysis of this compound. The primary goals are to isolate the analyte from the sample matrix, concentrate it, and remove any interfering substances. The choice of extraction technique depends heavily on the nature of the sample.

For liquid samples such as water or beverages, liquid-solid extraction is a common approach. This involves passing the water sample through a cartridge containing a solid-phase material, such as a C18-bonded silica, which retains the this compound. The analyte is then eluted from the cartridge with a suitable solvent like dichloromethane (B109758) for subsequent GC/MS analysis. iarc.fr

Solid-phase extraction (SPE) is a widely used and efficient technique for both cleanup and preconcentration of this compound from various matrices, including food, human serum, and water. nih.govresearchgate.netresearchgate.netmdpi.com SPE cartridges, such as those with dimethyl butylamine (B146782) groups or Oasis MAX, have demonstrated high extraction efficiencies, often exceeding 85-88% for this compound and other plasticizers. nih.govresearchgate.net The process typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the purified analyte. mdpi.com

For solid or semi-solid samples like food or human milk, initial extraction with a solvent such as acetonitrile (B52724) is often employed. nih.gov This can be followed by a cleanup step, for example, using dispersive solid-phase extraction (dSPE) , which involves adding a sorbent to the extract to remove interfering compounds. nih.gov Other methods include solvent extraction with polymer dissolution for materials like medical infusion sets. nih.gov

Headspace solid-phase microextraction (HS-SPME) is another valuable technique, particularly for volatile and semi-volatile compounds like this compound in water samples. nih.govuc.edu In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. The analytes partition into the fiber, which is then directly inserted into the GC injector for analysis. This method is fast, solvent-free, and highly sensitive. uc.edu Studies have shown that a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber provides good responses for this compound. nih.gov

The table below summarizes various sample preparation techniques used for this compound analysis.

Sample TypeExtraction TechniqueKey Findings
WaterLiquid-Solid Extraction (C18)Effective for extracting from water samples for GC/MS analysis. iarc.fr
Food, Human SerumSolid-Phase Extraction (SPE)High extraction efficiencies (>88%) achieved with specific cartridges. nih.govresearchgate.net
Human MilkDispersive Solid-Phase Extraction (dSPE)Used following acetonitrile extraction for GC-MS analysis. nih.gov
WaterHeadspace Solid-Phase Microextraction (HS-SPME)PDMS/DVB fiber shows good response; method is sensitive and solvent-free. nih.gov
Maize TortillaSalting-out and Hexane (B92381) ExtractionA procedure involving homogenization with acetonitrile/water, salting out with NaCl, and extraction with hexane has been established for GC-MS/MS analysis. scielo.org.mx

GC/MS is an effective tool for conducting kinetic and penetration studies of this compound, particularly concerning its migration from packaging materials into food products. researchgate.net Such studies are crucial for assessing consumer exposure and ensuring food safety.

By analyzing food samples at different time points and under various conditions (e.g., temperature), researchers can determine the rate and extent of this compound migration. For example, a GC/MS method was developed to study the migration of adipate plasticizers, including this compound, from polyvinylidene chloride (PVDC) packaging film into ham sausage. researchgate.netresearchgate.net These studies can model the migration process, often using first-order kinetic models, to predict the amount of migrated substance over time. nih.gov The high sensitivity and accuracy of GC/MS allow for the reliable quantification of low levels of migrated this compound, providing valuable data for risk assessment. researchgate.net

Sample Preparation and Extraction Techniques (e.g., Solid Phase Extraction)

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical technique for the structural confirmation of this compound and for monitoring chemical reactions involving this compound. uobaghdad.edu.iqunive.ituobaghdad.edu.iq FTIR works by passing infrared radiation through a sample and measuring the amount of radiation absorbed at different wavelengths. Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching and bending of chemical bonds).

The FTIR spectrum of this compound exhibits characteristic absorption peaks that confirm its molecular structure. A prominent peak is observed around 1735 cm⁻¹, which is indicative of the ester carbonyl group (C=O) stretching vibration. researchgate.netresearchgate.net This distinct peak serves as a key identifier for the ester functionality within the molecule.

FTIR is also effectively used to monitor the progress of reactions such as saponification or polymerization involving this compound. uobaghdad.edu.iqresearchgate.net For instance, in the saponification of this compound, the disappearance of the ester carbonyl peak at 1735 cm⁻¹ and the appearance of new peaks corresponding to the carboxylate salt can be tracked over time to determine the reaction's completion. uobaghdad.edu.iq Similarly, in polymerization reactions, changes in the FTIR spectrum can indicate the consumption of the this compound monomer and the formation of the polyester (B1180765). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conversion and Molecular Weight Determination

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) spectroscopy, is a powerful tool for analyzing the conversion of this compound in chemical reactions and for determining the molecular weight of resulting polymers. mdpi.comresearchgate.net

In the context of polymerization reactions, such as the enzymatic polycondensation of this compound with a diol like 1,6-hexanediol (B165255), ¹H NMR is used to monitor the reaction's progress. mdpi.com The conversion of the this compound monomer can be calculated by comparing the integration of specific proton signals. For example, the signal of the methylene (B1212753) protons (CH₃-CH₂ -O-) in this compound appears at a chemical shift (δ) of approximately 4.11–4.14 ppm. As the polymerization proceeds, a new signal for the methylene protons in the resulting poly(hexylene adipate) (–O–CH₂ –C₄H₈–CH₂ –O–) emerges at around 4.06 ppm. By comparing the relative areas of these signals, the percentage conversion of the monomer can be accurately determined. mdpi.com

Furthermore, NMR spectroscopy contributes to the determination of the number-average molecular weight (Mₙ) of the polymers formed. mdpi.comresearchgate.net By analyzing the end-groups of the polymer chains, the degree of polymerization and, consequently, the molecular weight can be calculated. Studies have shown that reaction conditions, such as vacuum and enzyme loading, significantly influence the final molecular weight of polyesters synthesized from this compound, with Mₙ values ranging from 5,000 to over 18,000 g·mol⁻¹ being achieved. mdpi.comresearchgate.net

Density and Viscosity Measurements for Thermophysical Properties

The thermophysical properties of this compound, such as density and viscosity, are essential for various industrial applications, including its use as a "green" solvent and as a potential viscosity standard. researchgate.net These properties are typically measured over a range of temperatures and pressures.

A vibrating-wire instrument is a sophisticated apparatus used for the simultaneous measurement of density and viscosity. researchgate.netacs.orgacs.org This instrument operates in a forced mode of oscillation. Density and viscosity data for this compound have been reported along several isotherms, for example, from 303.15 K to 373.15 K and at pressures up to 20 MPa. researchgate.netacs.org The uncertainty for these measurements is generally low, around ±0.2% for density and ±2.0% for viscosity. researchgate.netacs.org

Another instrument used for precise density measurements is the vibrating U-tube densimeter. researchgate.net This has been used to measure the density of this compound over wider temperature (293.15 K to 403.15 K) and pressure (up to 140 MPa) ranges. researchgate.net The experimental data obtained from these measurements can be correlated using equations of state, such as a Tait-type equation, to model the behavior of density as a function of temperature and pressure. researchgate.netresearchgate.net

The table below presents a summary of experimental findings on the density and viscosity of this compound.

PropertyTemperature Range (K)Pressure Range (MPa)Measurement TechniqueReported Uncertainty
Density & Viscosity303.15 - 373.15up to 20Vibrating-wire instrument±0.2% (Density), ±2.0% (Viscosity) researchgate.netacs.org
Density293.15 - 403.15up to 140Vibrating tube densimeter0.05% researchgate.net

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is a crucial technique for the analysis of this compound metabolites in biological samples like human urine. researchgate.netnih.gov This method is essential for human biomonitoring to assess exposure to this compound. researchgate.net

The analysis typically targets specific side-chain oxidized monoester metabolites of di(2-ethylhexyl) adipate (DEHA), a structurally similar and widely studied adipate. These metabolites, such as mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA), serve as biomarkers of exposure. researchgate.netnih.gov

The analytical process often involves enzymatic hydrolysis of the urine samples to release the conjugated metabolites. This is followed by online solid-phase extraction (online-SPE) for analyte enrichment and matrix cleanup, which is directly coupled to the HPLC-MS/MS system. researchgate.netnih.gov The HPLC separates the metabolites, often using a C18 column, before they are detected by the mass spectrometer. researchgate.net Stable isotope dilution analysis is commonly used for quantification, providing high accuracy and low limits of quantification, often in the sub-μg/L range. researchgate.net This sensitive and specific method allows for the detection of even low-level environmental exposures to adipates. researchgate.netresearchgate.netnih.gov

Emerging Research Applications of Diethyl Adipate

Diethyl Adipate (B1204190) as a Fuel Additive and Potential Alternative Fuel

Diethyl adipate is being explored as a promising oxygenated additive for diesel fuel. researchgate.netacs.org Its high oxygen content and good miscibility with diesel at normal temperatures and pressures make it an attractive candidate for improving fuel properties and reducing harmful emissions. acs.orgmdpi.com

Research has shown that blending this compound with diesel fuel can lead to a significant reduction in particulate matter (PM) emissions. researchgate.netacfa.org.sg Studies on direct-injection diesel engines using diesel-diethyl adipate blends indicated a decrease in both diffusive and total combustion duration. researchgate.net While an increase in brake specific fuel consumption was noted, the brake thermal efficiency also showed a slight improvement. researchgate.net

Specifically, experiments with blends containing 8.1% to 33.8% this compound by volume (corresponding to 3% to 12% oxygen by mass) demonstrated a notable decrease in smoke concentration. researchgate.net However, the effect on nitrogen oxide (NOx) emissions was minimal. researchgate.netacs.org Interestingly, combining the use of these blends with a postponed fuel delivery advance angle has been shown to simultaneously reduce both smoke and NOx emissions. researchgate.netacs.org The use of oxygenated additives like this compound offers a potential pathway to cleaner-burning diesel fuel, which could be particularly beneficial in reducing the environmental impact of diesel engines. acfa.org.sg

Table 1: Effects of this compound (DEA) Blends on Diesel Engine Performance and Emissions

Blend (DEA by volume)Oxygen by MassBrake Specific Fuel ConsumptionBrake Thermal EfficiencySmoke ConcentrationNOx Concentration
0% (Pure Diesel)0%BaselineBaselineBaselineBaseline
8.1%3%IncreasedSlightly IncreasedDecreasedSlight Variation
16.4%6%IncreasedSlightly IncreasedDecreasedSlight Variation
25.0%9%IncreasedSlightly IncreasedDecreasedSlight Variation
33.8%12%IncreasedSlightly IncreasedDecreasedSlight Variation

Use in Electronic Artificial Tongue Sensors for Food Analysis

The application of this compound extends to the field of food technology, specifically in the development of electronic artificial tongue sensors. atamanchemicals.com These sensors are designed to mimic the human sense of taste and are used for the quality control and analysis of various food products. ijfsab.com

In this context, this compound may be used as a plasticizer in the fabrication of the sensor's polymeric membranes. atamanchemicals.com Plasticizers are crucial components that enhance the flexibility and durability of the polymer matrix. The specific properties of the plasticizer can influence the sensor's sensitivity and selectivity towards different taste analytes.

Green Solvents and Environmentally Friendly Fluids

There is a growing interest in using this compound and other dialkyl adipates as "green" solvents. researchgate.net Traditional solvents used in chemical synthesis often produce toxic waste, prompting the search for more environmentally benign alternatives. ajrconline.org this compound is considered a safer alternative due to its low toxicity and biodegradability. chemimpex.com

Dialkyl adipates are recognized as promising environmentally friendly fluids that can be used as solvents, greases, and plasticizers. researchgate.net Research into the thermophysical properties of this compound, such as its density and viscosity at various temperatures and pressures, is crucial for its application as a green solvent. researchgate.net Furthermore, studies have investigated the use of dibasic esters, including dimethyl adipate, as biodegradable and non-carcinogenic solvents for fabricating polymeric membranes, highlighting the potential for this class of compounds in sustainable industrial processes. rsc.org The use of this compound and related compounds as green solvents aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. ajrconline.org

Applications in Personal Care and Cosmetics

In the cosmetics and personal care industry, this compound serves multiple functions, primarily as a skin conditioning agent, emollient, and fragrance ingredient. nbinno.comcosmileeurope.eu It is a colorless, oily liquid that helps to soften and smooth the skin. ontosight.aicosmileeurope.eu

This compound is used in a variety of products, including perfumes, skin cleansers, and makeup. cosmeticsinfo.org As a solvent, it helps to dissolve other substances in a formulation. cosmeticsinfo.org Its pleasant, mild, fruity odor also allows it to be used as a fragrance. ontosight.aicosmileeurope.eu The versatility of this compound makes it a valuable component in creating cosmetic products with desirable textures and sensory characteristics. chemimpex.com

Chemical Intermediate for Other Organic Syntheses

This compound is an important intermediate in various organic syntheses. ontosight.aiunilongindustry.com It is manufactured through the esterification of adipic acid with ethanol (B145695). nbinno.com Its structure allows it to be a starting material for the production of other valuable chemicals. atamanchemicals.com

One of the significant applications of this compound as a chemical intermediate is in the synthesis of cyclopentanone. nih.gov This process typically involves an intramolecular cyclization reaction known as the Dieckmann condensation. brainly.inucla.edu

In this reaction, this compound is treated with a strong base, such as sodium ethoxide, which causes the molecule to cyclize, forming a cyclic β-keto ester (2-ethoxycarbonylcyclopentanone). brainly.inglobethesis.comjk-sci.com This intermediate is then hydrolyzed and decarboxylated to yield cyclopentanone. globethesis.comaskfilo.com Studies have explored optimizing the reaction conditions, including temperature, reaction time, and the ratio of reactants, to maximize the yield of cyclopentanone. globethesis.com Research has also investigated solvent-free Dieckmann condensation as a greener and more efficient method.

Table 2: Optimized Conditions for Cyclopentanone Synthesis from this compound

StepCatalyst/ReagentTemperatureReaction TimeKey Finding
Cyclization (Dieckmann Condensation) Sodium Ethoxide95°C3 hoursMolar ratio of sodium ethoxide to this compound of 1.8:1 is optimal. globethesis.com
Acid Hydrolysis Hydrochloric Acid70°C3 hoursMolar ratio of acid to intermediate of 1:1 is optimal. globethesis.com
Base Hydrolysis Potassium Hydroxide (B78521)60°C1 hourBase hydrolysis resulted in a higher yield (53.3%) compared to acid hydrolysis (46.3%). globethesis.com

This compound also serves as a precursor for the synthesis of putrescine (1,4-diaminobutane), a biogenic amine with various biological roles. nih.gov The synthesis involves converting this compound into adipyl hydrazide by reacting it with hydrazine. orgsyn.org The adipyl hydrazide is then subjected to a series of reactions to form an intermediate, N,N'-dicarbethoxyputrescine, which is subsequently hydrolyzed to produce putrescine dihydrochloride. orgsyn.org

In biological systems, putrescine is synthesized from arginine or ornithine through different enzymatic pathways. biorxiv.orgmdpi.com The chemical synthesis from this compound provides an alternative route to this important compound.

Hydrogenation to Hexamethylene Glycol and Other Products

The catalytic hydrogenation of this compound is a significant area of research, primarily focused on its conversion to 1,6-hexanediol (B165255), a valuable monomer used in the production of polyurethanes and polyesters. acs.orgatamanchemicals.com This process is an alternative to the direct hydrogenation of adipic acid and is typically performed in the vapor phase over heterogeneous catalysts. acs.orgmatthey.com

Research into the vapor phase hydrogenation of this compound (DEA) has provided detailed insights into the reaction pathways and the influence of various parameters on product distribution. acs.orgacs.org The reaction is not a simple conversion to 1,6-hexanediol but involves a network of sequential and parallel reactions, leading to several intermediates and byproducts.

A proposed reaction scheme suggests that this compound first reacts with hydrogen to form the intermediate ω-hydroxyethyl caproate and ethanol. acs.org This intermediate can then undergo two competing reactions: further hydrogenation to the desired product, 1,6-hexanediol, or an intramolecular ring-closure (cyclization) to form ε-caprolactone. acs.org This lactone can be further hydrogenated to oxepane. acs.org Minor byproducts such as 1-hexanol (B41254) can also be formed, potentially through the further hydrogenation of 1,6-hexanediol. acs.org

Detailed Research Findings

Studies have extensively investigated the use of copper chromite catalysts for the vapor-phase hydrogenation of this compound. Research conducted in a fixed-bed reactor explored the effects of temperature, pressure, and contact time on the conversion of DEA and the selectivity towards the various products. acs.org

Under specific conditions (5.8 MPa pressure, 523 K temperature), the primary products identified from the hydrogenation of this compound were 1,6-hexanediol, ω-hydroxyethyl caproate, ε-caprolactone (oxepanone), and oxepane. acs.org The concentration of 1-hexanol was found to be less than 2% under these conditions. acs.org

The table below summarizes the effect of reaction temperature on DEA conversion and product selectivity using a copper chromite catalyst.

Effect of Temperature on this compound (DEA) Hydrogenation over Copper Chromite Catalyst
Reaction Temperature (K)DEA Conversion (%)Selectivity to 1,6-Hexanediol (%)Selectivity to ω-Hydroxyethyl Caproate (%)Selectivity to ε-Caprolactone (%)Selectivity to Oxepane (%)
523Data Not Available in SnippetData Not Available in SnippetData Not Available in SnippetData Not Available in SnippetData Not Available in Snippet
563Data Not Available in SnippetData Not Available in SnippetData Not Available in SnippetData Not Available in SnippetData Not Available in Snippet

While copper chromite is effective, research has also explored other catalytic systems for the hydrogenation of adipic acid esters, which are highly relevant to this compound. For the hydrogenation of the related compound, dimethyl adipate (DMA), bimetallic catalysts have shown high efficacy. For instance, rhodium-tin (Rh-Sn) catalysts supported on α-alumina have been reported to give high yields of 1,6-hexanediol. researchgate.netresearchgate.net Similarly, ruthenium-tin (Ru-Sn) catalysts supported on titania or alumina (B75360) have been studied for their activity and selectivity in producing 1,6-hexanediol from dimethyl adipate. researchgate.netresearchgate.net The performance of these catalysts is highly dependent on the preparation method and the interaction between the metals and the support material. researchgate.netresearchgate.net

For example, a study on platinum-based catalysts for dimethyl adipate hydrogenation found that a Pt/Al₂O₃ catalyst was more active, achieving a 52.91% conversion after 10 hours, compared to 15.56% for a Pt/TiO₂ catalyst under the same conditions. researchgate.net However, the Pt/Al₂O₃ catalyst mainly produced methyl caproate and adipic acid mono-methyl ester, indicating that the carboxylic groups were not sufficiently activated for full hydrogenation to the diol. researchgate.net The Pt/TiO₂ catalyst, while less active, did produce 1,6-hexanediol. researchgate.net

The table below presents findings from the hydrogenation of dimethyl adipate (a close analog of this compound) with different catalysts.

Catalytic Performance in Dimethyl Adipate (DMA) Hydrogenation
CatalystSupportReaction Time (h)Conversion (%)Key ProductsReference
PtAl₂O₃1052.91Methyl caproate, Adipic acid mono-methyl ester, Caprolactone researchgate.net
PtTiO₂1015.56Methyl caproate, Caprolactone, Hexane (B92381), 1,6-Hexanediol researchgate.net
Rh-Snα-Al₂O₃Not SpecifiedHigh Yield of 1,6-HDO1,6-Hexanediol researchgate.net
Ru-SnTiO₂Not SpecifiedRemarkable Selectivity (70%)1,6-Hexanediol researchgate.net

These studies highlight that the choice of catalyst and reaction conditions is crucial for steering the hydrogenation of this compound towards the selective formation of hexamethylene glycol, minimizing the production of byproducts like cyclic ethers and incompletely hydrogenated intermediates. acs.orgresearchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings on Diethyl Adipate (B1204190)

Diethyl adipate has been the subject of various research endeavors, primarily focusing on its application and synthesis. A significant area of investigation has been its use in polymerization reactions. For instance, research has demonstrated the enzymatic polycondensation of this compound with 1,6-hexanediol (B165255), catalyzed by an immobilized lipase (B570770) from Candida antarctica, to produce poly(hexylene adipate). mdpi.com This work highlighted that a two-hour oligomerization step at 100°C was sufficient for adequate oligomer growth, with the final polymer reaching a number-average molecular weight (Mn) of up to 18,500 g∙mol⁻¹ after 48 hours. mdpi.com Statistical analysis revealed that in a diphenyl ether solvent, vacuum was the most influential factor on Mn, while in bulk conditions, enzyme loading was the most critical parameter. mdpi.com

Another key research area is the saponification of this compound. Studies have explored the kinetics of its saponification with sodium hydroxide (B78521). umich.edu One study utilized reactive distillation to enhance the production of the intermediate, monoethyl adipate, by continuously removing it from the reaction mixture. This method significantly increased the conversion to the monoester to 86%, a five-fold enhancement compared to reaction without distillation (15.3%). researchgate.netresearchgate.netrdd.edu.iq The research identified that increasing the concentration of sodium hydroxide (up to 40%) improved the conversion to monoethyl adipate. researchgate.netrdd.edu.iq

Furthermore, this compound has been investigated as a component in the synthesis of copolyesters. Research into the synthesis of poly(butylene adipate)-co-(dilinoleic adipate) (PBA-DLA) copolymers has been conducted using both bulk polycondensation and polycondensation in diphenyl ether. acs.org This research aimed to evaluate the environmental impact and properties of the resulting copolymers, suggesting that bulk synthesis is a more sustainable approach. acs.org

Identification of Research Gaps and Challenges

Despite the existing body of research, several gaps and challenges in the study of this compound remain. A significant challenge lies in developing more sustainable and cost-effective synthesis routes. While enzymatic and reactive distillation methods show promise, their industrial-scale feasibility and economic viability require further investigation.

A notable gap exists in the comprehensive understanding of the environmental fate and toxicological profile of this compound. While some data is available, more in-depth studies are needed to fully assess its long-term environmental impact and potential for bioaccumulation. nih.gov For instance, while it is expected to be an important fate process, hydrolysis half-lives are estimated and require empirical validation. nih.gov

In the context of polymerization, challenges remain in achieving high molecular weight polymers with controlled architectures. While statistical models have been developed to predict the molecular weight of poly(hexylene adipate), further refinement and application to other polymer systems are necessary. mdpi.com The recyclability of enzymes used in the synthesis also presents a challenge, with a noted decrease in polyester (B1180765) molecular weight after several cycles in solution. mdpi.com

Furthermore, the selective synthesis of valuable intermediates like monoethyl adipate, while enhanced by reactive distillation, still faces challenges in achieving high purity and yield without complex separation processes. researchgate.netrdd.edu.iq

Prospective Avenues for Future Academic Inquiry into this compound

Future academic inquiry into this compound could be directed towards several promising avenues:

Advanced Catalytic Systems: Research could focus on the development of novel and more robust catalysts for both the synthesis of this compound and its use in polymerization. This includes exploring new enzymatic catalysts with improved stability and reusability, as well as heterogeneous catalysts that can simplify product purification.

Green Chemistry Approaches: There is a significant opportunity to develop greener synthesis routes for this compound itself, potentially from renewable feedstocks. This would align with the growing demand for sustainable chemical production.

In-depth Environmental and Toxicological Studies: Comprehensive studies on the biodegradation pathways, aquatic toxicity, and potential endocrine-disrupting effects of this compound are crucial. This research would provide a more complete picture of its environmental footprint.

Polymer and Material Science Applications: Further exploration of this compound as a monomer for novel biodegradable polymers and copolyesters is warranted. Research could focus on tailoring the properties of these materials for specific applications, such as in biodegradable packaging and biomedical devices.

Process Intensification and Optimization: Investigating advanced process intensification techniques, such as continuous flow reactors and membrane-assisted separation for the saponification and polymerization reactions involving this compound, could lead to more efficient and economical production methods.

Computational Modeling and Simulation: The use of computational tools to model reaction kinetics, predict polymer properties, and simulate environmental fate could accelerate research and development efforts related to this compound.

Q & A

Q. What are the standard synthesis protocols for diethyl adipate, and how can reaction efficiency be optimized?

this compound is synthesized via esterification of adipic acid with ethanol, using sulfuric acid as a catalyst. Key steps include:

  • Refluxing adipic acid, ethanol, cyclohexane (as an azeotropic agent), and sulfuric acid under Dean-Stark conditions to remove water .
  • Purification via sodium bicarbonate washes (to neutralize residual acid) and vacuum distillation (boiling point: ~251°C at 1013 hPa) .
  • Optimization : Monitor water removal efficiency using Dean-Stark traps, as incomplete dehydration reduces yield. Adjust ethanol stoichiometry (excess ethanol shifts equilibrium toward ester formation) . Confirm purity via GC (retention index: ~1383–1396 on HP-5 columns) .

Q. How should this compound be characterized to confirm structural integrity and purity?

Use a combination of analytical techniques:

  • Infrared Spectroscopy (IR) : Validate ester functional groups (C=O stretch at ~1740 cm⁻¹, C-O at ~1250–1050 cm⁻¹) .
  • Gas Chromatography (GC) : Assess purity (>99% achievable) using HP-5 capillary columns with programmed temperature ramps .
  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure (e.g., ¹H NMR peaks: δ 4.1 ppm for –CH₂O–, δ 1.6 ppm for –CH₂– backbone) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While toxicity data are limited, adopt standard ester-handling practices:

  • Use PPE (gloves, goggles) to avoid skin/eye contact .
  • Store in cool, dark conditions (<15°C recommended) to prevent degradation .
  • Avoid inhalation of vapors; work in fume hoods during synthesis .

Advanced Research Questions

Q. How can reactive distillation enhance the saponification of this compound to produce monoethyl adipate?

Reactive distillation improves selectivity by continuously removing products. Key parameters:

  • Use 40% NaOH solution for hydrolysis. The intermediate monoethyl adipate is distilled out before further hydrolysis to disodium adipate .
  • Optimal conversion (86% monoester yield) occurs at 40–60% NaOH excess, with distillation maintaining reaction equilibrium .
  • Monitor phase separation: Distillate contains a water-rich layer, while the residue retains unreacted this compound .

Q. What are the phase-change properties of this compound, and how do they compare to other alkyl adipates?

this compound exhibits a melting point (Tₘ) of -19.8°C and enthalpy of fusion (ΔfusH) of 102.8 J·g⁻¹ . Its binary mixtures (e.g., with dibutyl adipate) form eutectic systems (Tₘ = 240.46 K, ΔfusH = 131.7 J·g⁻¹), making it suitable for low-temperature thermal energy storage (TES) . Polymorphism in dibutyl adipate further broadens phase-change tunability .

Q. What methodologies quantify this compound’s environmental mobility and biodegradation potential?

  • Soil Mobility : Estimated log Koc = 45, indicating high mobility in soil .
  • Bioaccumulation : Bioconcentration factor (BCF) = 6 (low aquatic bioaccumulation) .
  • Biodegradation : Activated sludge inocula degrade this compound to adipic acid under aerobic conditions . Use OECD 301/302 guidelines for standardized testing.

Q. How do thermodynamic properties (e.g., density, compressibility) of this compound vary with temperature and pressure?

Density (ρ) ranges from 1010 kg·m⁻³ at 293.15 K/0.1 MPa to 1060 kg·m⁻³ at 403.15 K/140 MPa. The Tammann-Tait equation accurately models pressure-temperature dependencies (σ = ±0.3 kg·m⁻³) . Isothermal compressibility (κT) and thermal expansivity (αp) are critical for industrial fluid design .

Q. What role does this compound play in enzymatic polycondensation for biodegradable polyester synthesis?

this compound reacts with 1,6-hexanediol via lipase-catalyzed polycondensation. Key factors:

  • Solvent-free conditions at 60–80°C optimize enzyme activity (e.g., Candida antarctica lipase B) .
  • Monitor molecular weight via GPC; adjust diol/ester ratios to control polymer chain length .

Methodological Considerations

  • Contradictions in Data : reports low bioaccumulation (BCF = 6), while SDS in lack toxicity data. Researchers should prioritize peer-reviewed environmental studies over incomplete SDS .
  • Experimental Design : For phase-change studies, use differential scanning calorimetry (DSC) to validate eutectic behavior and polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.